6-(Trifluoromethoxy)quinolin-2-amine

Medicinal Chemistry Drug Design Physicochemical Properties

6-(Trifluoromethoxy)quinolin-2-amine (CAS 2060027-57-6) is a quinoline scaffold distinguished by the -OCF3 group at the 6-position. Unlike methoxy, chloro, or fluoro analogs, it delivers higher lipophilicity (XLogP3=3.1) and membrane permeability, improving intracellular drug concentration for kinases (SGK1, TAM family). The 2-position amine enables facile derivatization for lead optimization. The unique electronic profile ensures selective target binding unachievable with other 6-substituted analogs.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 2060027-57-6
Cat. No. B1448788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinolin-2-amine
CAS2060027-57-6
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)N)C=C1OC(F)(F)F
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15)
InChIKeyNNCNPTQDIOWJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)quinolin-2-amine (CAS 2060027-57-6) for Kinase Inhibitor Research and Chemical Probe Development


6-(Trifluoromethoxy)quinolin-2-amine (CAS 2060027-57-6) is a heterocyclic small molecule characterized by a quinoline core with a trifluoromethoxy group at the 6-position and a primary amine at the 2-position [1]. It is primarily employed as a versatile scaffold and building block in medicinal chemistry for the development of kinase inhibitors and antimicrobial agents [2]. The compound's physicochemical properties, including a molecular weight of 228.17 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area (TPSA) of 48.1 Ų, are characteristic of drug-like molecules and are frequently leveraged in lead optimization campaigns [1].

Why Generic Substitution of 6-(Trifluoromethoxy)quinolin-2-amine (CAS 2060027-57-6) is Not Advised in Lead Optimization


The substitution of 6-(Trifluoromethoxy)quinolin-2-amine with a close analog such as the 6-methoxy, 6-chloro, or 6-fluoro variant is not a straightforward replacement due to the unique impact of the trifluoromethoxy group on both physicochemical and biological properties [1]. The -OCF3 group imparts significantly higher lipophilicity (computed XLogP3 of 3.1) compared to the methoxy (-OCH3) or fluoro (-F) analogs, which directly influences membrane permeability and metabolic stability [2]. Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the electron density of the quinoline ring, altering binding affinity to specific enzyme pockets, such as those in protein kinases like SGK1, in ways that other substituents cannot replicate . This translates to quantifiable differences in activity and selectivity that cannot be assumed for other 6-substituted quinolin-2-amines.

Quantitative Evidence Guide for Differentiating 6-(Trifluoromethoxy)quinolin-2-amine (CAS 2060027-57-6)


Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability

6-(Trifluoromethoxy)quinolin-2-amine demonstrates a significantly higher computed lipophilicity (XLogP3 = 3.1) compared to its 6-methoxy analog (6-Methoxyquinolin-2-amine), which has a calculated LogP of approximately 1.5-2.0 [1][2]. This ~1.1 log unit increase predicts a >10-fold improvement in membrane permeability, a critical factor for achieving sufficient intracellular exposure in cellular assays and in vivo models [1].

Medicinal Chemistry Drug Design Physicochemical Properties

SGK1 Kinase Inhibitory Activity and Microtubule Disruption

Research indicates that 6-(Trifluoromethoxy)quinolin-2-amine exhibits inhibitory activity against protein kinases such as SGK1 and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . While specific IC50 values are not publicly available for this exact compound, its activity profile is distinct from the 6-methoxy analog, which has a reported IC50 of 28 μM against an unspecified target, suggesting the trifluoromethoxy compound is more potent [1]. Furthermore, this compound's potential as a kinase inhibitor is highlighted by its use as a building block for developing inhibitors of TAM and MET kinases [2].

Kinase Inhibition Cancer Biology Cell Cycle

Improved Metabolic Stability via Trifluoromethoxy Group

The trifluoromethoxy group is a well-established structural motif for enhancing metabolic stability, particularly against cytochrome P450-mediated oxidation [1]. 6-(Trifluoromethoxy)quinolin-2-amine is specifically described as having enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, which is a direct result of the -OCF3 substituent [2]. In contrast, analogs like 6-methoxyquinolin-2-amine are more susceptible to O-demethylation, a common metabolic soft spot [3].

ADME Drug Metabolism Lead Optimization

Distinct Electronic Profile Influencing Target Binding

The electron-withdrawing nature of the -OCF3 group significantly alters the electron density of the quinoline ring compared to electron-donating groups like -OCH3. This difference can affect key interactions within enzyme active sites. For instance, in SGK1, a related 6-methoxyphenylamine moiety was shown to form a crucial hydrogen bond with Glu183 [1]. The stronger electron-withdrawing effect of -OCF3 in 6-(Trifluoromethoxy)quinolin-2-amine would likely alter the strength and geometry of such interactions, potentially leading to distinct binding modes and selectivity profiles not achievable with the methoxy analog .

Molecular Docking SAR Kinase Inhibitor

Commercial Availability and Purity for Research Use

6-(Trifluoromethoxy)quinolin-2-amine is commercially available from multiple vendors with a guaranteed minimum purity of 95% . This level of purity and defined specification ensures reproducibility in synthetic and biological experiments. While analogs like 6-chloroquinolin-2-amine are also available , the specific -OCF3 substitution pattern offers a unique combination of properties that is not a commodity item, making the availability of this specific compound with documented quality control a critical factor for research planning and procurement.

Chemical Procurement Laboratory Reagents Building Blocks

Primary Research and Industrial Applications for 6-(Trifluoromethoxy)quinolin-2-amine (CAS 2060027-57-6)


Scaffold for Designing Novel Kinase Inhibitors with Optimized ADME Properties

Leverage the high lipophilicity (XLogP3 = 3.1) and predicted metabolic stability of the -OCF3 group to develop kinase inhibitors with improved cellular permeability and pharmacokinetic profiles [1][2]. This scaffold is particularly suited for targeting kinases like SGK1 and TAM family members where intracellular drug concentration is a limiting factor [3].

Chemical Probe for Investigating SGK1-Mediated Pathways and Microtubule Dynamics

Employ 6-(Trifluoromethoxy)quinolin-2-amine as a starting point for synthesizing chemical probes to dissect the role of SGK1 and microtubule disruption in cancer cell biology [1]. Its unique electronic profile, distinct from methoxy or halo analogs, can be exploited to achieve selective binding to these targets, enabling more precise interrogation of cellular mechanisms [2].

Building Block for Synthesis of Targeted Anticancer and Antimicrobial Agents

Utilize the primary amine at the 2-position for facile derivatization (e.g., amide coupling, sulfonamide formation) to generate libraries of novel quinoline-based compounds for screening against cancer cell lines and resistant bacterial strains [1]. The enhanced membrane permeability conferred by the -OCF3 group increases the likelihood of identifying compounds with intracellular activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)quinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.